molecular formula C9H9CrN3O3 B107872 Tris(acetonitrile)tricarbonylchromium(0) CAS No. 16800-46-7

Tris(acetonitrile)tricarbonylchromium(0)

Cat. No. B107872
CAS RN: 16800-46-7
M. Wt: 259.18 g/mol
InChI Key: XPEKEFWOCFTTML-UHFFFAOYSA-N
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Description

Tris(acetonitrile)tricarbonylchromium(0) is a potent catalyst with the chemical formula Cr(CO)3(NCCH3)3 . It is widely used in various industries for its catalytic properties .


Molecular Structure Analysis

The molecular structure of Tris(acetonitrile)tricarbonylchromium(0) consists of a chromium atom surrounded by three carbonyl (CO) and three acetonitrile (NCCH3) ligands . The linear formula is Cr(CO)3(NCCH3)3 .


Chemical Reactions Analysis

Tris(acetonitrile)tricarbonylchromium(0) is known to be a catalyst for various chemical reactions. It is used in organic synthesis, homogeneous catalysis, C-C coupling reactions, hydrogenation reactions, and carbon monoxide insertion reactions . It is also used as a catalyst for the thermal transformation of poly(methylsilene) to SiC ceramics via crosslinking reactions .


Physical And Chemical Properties Analysis

Tris(acetonitrile)tricarbonylchromium(0) is a solid at room temperature . It has a molecular weight of 259.18 g/mol . Its melting point is between 67-72 °C .

Scientific Research Applications

Synthesis and Chemical Properties

Tris(acetonitrile)tricarbonylchromium(0) has been used in the synthesis of various organometallic complexes, demonstrating its versatility in the formation of compounds with potential applications in catalysis and material science. For instance, it was used in the high-yield synthesis of (η6-1,4-diphenyl-1,3-butadiene)tricarbonylchromium(0), where it reacted with 1,4-diphenyl-1,3-butadiene. The resultant complex was characterized by its IR and NMR spectroscopic data, showing that the organic ligand bonded to the Cr(CO)3 moiety through only one of the two phenyl rings (Kayran & Özkar, 1992).

Reactivity with Trimethylsilylarenes

The reactivity of tris(acetonitrile)tricarbonylchromium with trimethylsilylarenes was studied, showing that it reacts with trimethylsilyl derivatives of various organic compounds. The reaction products were characterized, and their structures were confirmed by X-ray crystallography, indicating the bonding patterns and the absence of trimethylsilyl groups in some cases. The study provided insights into the reactivity and potential applications of tris(acetonitrile)tricarbonylchromium in organic synthesis and the formation of organometallic complexes (Lin & Liu, 1994).

Safety And Hazards

Tris(acetonitrile)tricarbonylchromium(0) is classified as a pyrophoric solid, meaning it can catch fire spontaneously if exposed to air . Therefore, it should be handled under inert gas and kept away from heat, sparks, open flames, and hot surfaces . Personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves, should be worn when handling this compound .

properties

IUPAC Name

acetonitrile;carbon monoxide;chromium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C2H3N.3CO.Cr/c3*1-2-3;3*1-2;/h3*1H3;;;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPEKEFWOCFTTML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#N.CC#N.CC#N.[C-]#[O+].[C-]#[O+].[C-]#[O+].[Cr]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9CrN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50455905
Record name Tris(acetonitrile)tricarbonylchromium(0)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50455905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tris(acetonitrile)tricarbonylchromium(0)

CAS RN

16800-46-7
Record name Tris(acetonitrile)tricarbonylchromium(0)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50455905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tris(acetonitrile)tricarbonylchromium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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Citations

For This Compound
34
Citations
MA Schroeder, MS Wrighton - Journal of Organometallic Chemistry, 1974 - Elsevier
The Cr(CO) 3 (CH 3 CN) 3 complex is found to catalyze the 1,4-addition of hydrogen to 1,3-dienes such as 2-methyl-1,3-butadiene, trans-1,3-pentadiene, and trans, trans-2,4-hexadiene …
Number of citations: 4 www.sciencedirect.com
S Sarkar, H Zhang, JW Huang, F Wang… - Advanced …, 2013 - Wiley Online Library
Organometallic hexahapto (η 6)-chromium metal complexation of single-layer graphene, which involves constructive rehybridization of the graphene π-system with the vacant chromium …
Number of citations: 83 onlinelibrary.wiley.com
IA Morkan, AU Morkan - Collection of Czechoslovak chemical …, 2002 - cccc.uochb.cas.cz
(η 6 -Cyclohepta-2,4,6-trien-1-one)tricarbonylmetal(0) complexes of chromium (2a), molybdenum (2b), and tungsten (2c) are formed when tris(acetonitrile)tricarbonylchromium(0), -…
Number of citations: 1 cccc.uochb.cas.cz
JL Adcock, JJ Lagowski - Inorganic Chemistry, 1973 - ACS Publications
Tricarbonylchromium (O) complexes of hexamethylborazine, B-monophenylpentamethylborazine, 5-monoethylpenta-methylborazine, and TV-triethyl-B-trimethylborazines were …
Number of citations: 28 pubs.acs.org
K Rojales, M Tamizmani, TA Bartholome… - Dalton …, 2022 - pubs.rsc.org
A series of anionic group 6 tricarbonyl and neutral rhodium dicarbonyl complexes featuring a boratabenzene (L1, with a phenyl on boron, a trimethylsilyl group on the adjacent carbon …
Number of citations: 2 pubs.rsc.org
AJ Arduengo III, D Tapu… - Angewandte Chemie …, 2005 - Wiley Online Library
A zwitterionic ligand yields a trimetallic carbene complex (see structure), in which the metal centers are electronically coupled by a single ligand that employs both σ and π bonding. This …
Number of citations: 63 onlinelibrary.wiley.com
M Zamora, S Bruna, B Alonso, I Cuadrado - Macromolecules, 2011 - ACS Publications
Novel highly functionalized polysiloxanes have been synthesized, which bear small pendant dendritic wedges containing two different redox-active organometallic moieties, namely the …
Number of citations: 44 pubs.acs.org
S Dörrich, JB Bauer, S Lorenzen… - … A European Journal, 2013 - Wiley Online Library
A series of silicon‐containing derivatives of the polycyclic musk odorant galaxolide (4 a) was synthesized, that is, disila‐galaxolide ((4RS,7SR)‐4 b/(4RS,7RS)‐4 b), its methylene …
GR Clark, CM Cochrane, PW Clark - Journal of Organometallic Chemistry, 1982 - Elsevier
The complexes M(CO) 3 (BDPH) and M(CO) 3 (BDAH) (M  Cr, Mo or W, BDPH  1,6-bis(diphenylphosphino)-trans-hex-3-ene and BDAH  1,6-bis(diphenylarsino)-trans-hex-3-ene), …
Number of citations: 3 www.sciencedirect.com
JH Rigby, NC Warshakoon… - Journal of the American …, 1999 - ACS Publications
A benzannulation sequence featuring [6π + 4π] cycloaddition of (η 6 -thiepin 1,1-dioxide)tricarbonylchromium(0) complexes with highly substituted dienes followed by Ramberg−…
Number of citations: 56 pubs.acs.org

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